molecular formula C7H10ClN B2900347 1-(3-chloropropyl)-1H-pyrrole CAS No. 89850-53-3

1-(3-chloropropyl)-1H-pyrrole

Cat. No. B2900347
CAS RN: 89850-53-3
M. Wt: 143.61
InChI Key: VBNLJZUMBKLGCV-UHFFFAOYSA-N
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Description

The compound “1-(3-chloropropyl)-1H-pyrrole” would be a pyrrole molecule with a 3-chloropropyl group attached to one of its carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The 3-chloropropyl group is a three-carbon chain with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of “1-(3-chloropropyl)-1H-pyrrole” would consist of a pyrrole ring with a 3-chloropropyl group attached to one of its carbon atoms. The exact structure would depend on the position of the 3-chloropropyl group on the pyrrole ring .


Chemical Reactions Analysis

The chemical reactions of “1-(3-chloropropyl)-1H-pyrrole” would likely involve the reactivity of the pyrrole ring and the 3-chloropropyl group. Pyrrole is known to undergo electrophilic substitution reactions, while the chlorine atom in the 3-chloropropyl group could be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chloropropyl)-1H-pyrrole” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(3-chloropropyl)-1H-pyrrole are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Safety and Hazards

The safety and hazards of “1-(3-chloropropyl)-1H-pyrrole” would depend on its physical and chemical properties. For example, if it is a volatile liquid, it could pose a risk of inhalation. If it is a solid, it could pose a risk of skin or eye irritation .

Future Directions

The future directions for research on “1-(3-chloropropyl)-1H-pyrrole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(3-chloropropyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNLJZUMBKLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloropropyl)-1H-pyrrole

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